
Methyl 2-(2-(aminomethyl)cyclopropyl)acetate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-(aminomethyl)cyclopropyl)acetate hydrochloride is a chemical compound with the molecular formula C6H12ClNO2. It is a derivative of glycine and is known for its applications in various scientific research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(aminomethyl)cyclopropyl)acetate hydrochloride typically involves the reaction of cyclopropylamine with methyl bromoacetate under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(2-(aminomethyl)cyclopropyl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, hydroxides, and amines are commonly used.
Major Products
The major products formed from these reactions include carboxylic acids, primary amines, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
Methyl 2-(2-(aminomethyl)cyclopropyl)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role as an ergogenic supplement.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of amino acid derivatives.
Mecanismo De Acción
The mechanism of action of Methyl 2-(2-(aminomethyl)cyclopropyl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. As a glycine derivative, it influences the secretion of anabolic hormones, supplies fuel during exercise, and enhances mental performance during stress-related tasks. It also helps prevent exercise-induced muscle damage .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-amino-2-cyclopropylacetate hydrochloride
- Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride
- Methyl 2-(1-(aminomethyl)cyclopropyl)acetate hydrochloride
Uniqueness
Methyl 2-(2-(aminomethyl)cyclopropyl)acetate hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its cyclopropyl group provides rigidity and stability, making it a valuable compound in various research applications .
Propiedades
Fórmula molecular |
C7H14ClNO2 |
|---|---|
Peso molecular |
179.64 g/mol |
Nombre IUPAC |
methyl 2-[2-(aminomethyl)cyclopropyl]acetate;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-7(9)3-5-2-6(5)4-8;/h5-6H,2-4,8H2,1H3;1H |
Clave InChI |
OCMKXGRLJJVTRE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1CC1CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl (3S,4R)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate](/img/structure/B14026195.png)
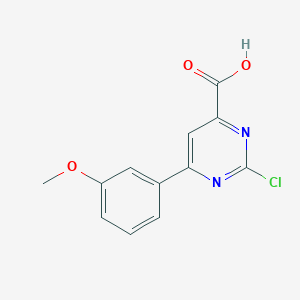


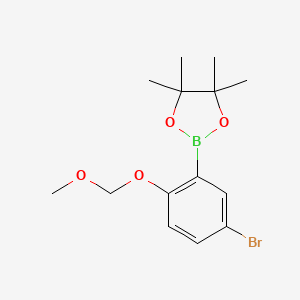
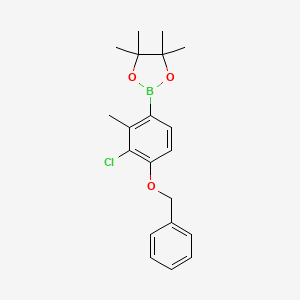

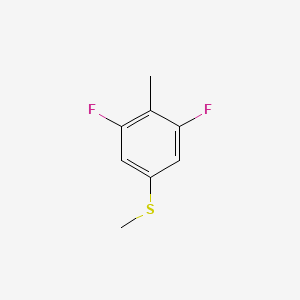

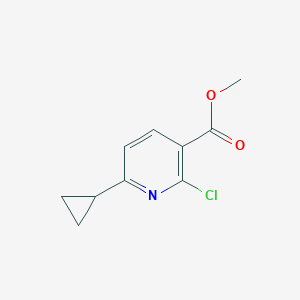
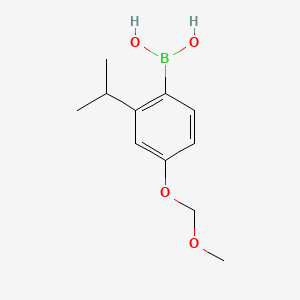
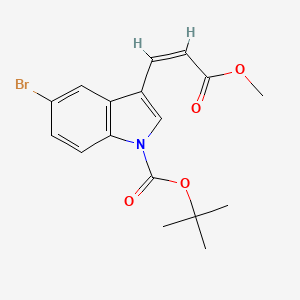
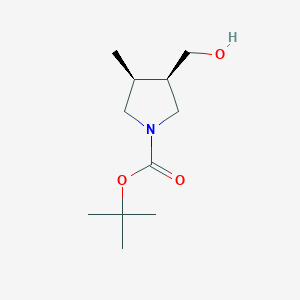
![tert-butyl 4-(6-bromo-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate](/img/structure/B14026265.png)
